5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione
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Overview
Description
5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C11H12N2O4. It belongs to the class of imidazolidine-2,4-diones, which are known for their diverse biological activities and applications in various fields of research .
Mechanism of Action
Target of Action
The primary target of 5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione is Tankyrase (TNKS), which belongs to the poly (ADP-ribose) polymerase family . TNKS plays an essential role in the Wnt β-catenin pathway and various other cellular processes .
Mode of Action
This compound interacts with its targets, TNKS-1 and TNKS-2, through a dual binding mechanism . The conserved residues GLY1185 and ILE1224 in TNKS-1 and PHE1035 and PRO1034 in TNKS-2 are crucial mediators of this dual binding mechanism . This interaction results in high-affinity interactions and high per-residue energy contributions .
Biochemical Pathways
The interaction of this compound with TNKS affects the Wnt β-catenin pathway . This pathway plays a crucial role in cellular processes such as cell proliferation, differentiation, and migration .
Pharmacokinetics
The binding free energy of the compound towards tnks-1 and tnks-2 indicates favorable binding . This suggests that the compound may have good bioavailability.
Result of Action
The binding of this compound to TNKS-1 and TNKS-2 results in structural changes characterized by increased flexibility and solvent accessible surface area of the residues . This suggests that the compound may induce conformational changes in its targets, potentially affecting their function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of amino acids with C-phenylglycine, phenyl isocyanate, and phenyl isothiocyanate . The reaction typically proceeds under mild conditions, and the product is obtained in good yields. Another method involves the Knoevenagel condensation, which is a versatile reaction for the synthesis of imidazolidine-2,4-diones .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as increased yield, reduced reaction time, and improved scalability .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced imidazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted imidazolidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced imidazolidine derivatives, and substituted imidazolidine compounds .
Scientific Research Applications
5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
5-(4-Hydroxyphenyl)imidazolidine-2,4-dione: This compound has similar structural features but differs in its functional groups, leading to different biological activities.
5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione: Another similar compound with variations in the substituents on the phenyl ring.
Uniqueness
5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its dimethoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(2,4-dimethoxyphenyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-16-6-3-4-7(8(5-6)17-2)9-10(14)13-11(15)12-9/h3-5,9H,1-2H3,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXXKWDVVAYKNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C(=O)NC(=O)N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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